molecular formula C7H14N2 B12574905 Bicyclo[2.2.1]heptane-1,2-diamine CAS No. 232600-99-6

Bicyclo[2.2.1]heptane-1,2-diamine

Cat. No.: B12574905
CAS No.: 232600-99-6
M. Wt: 126.20 g/mol
InChI Key: XMSVKICKONKVNM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Topology

The systematic IUPAC name This compound defines a seven-membered bicyclic framework comprising two fused five-membered rings. The "2.2.1" notation indicates the bridge lengths: two carbons in the first bridge, two in the second, and one in the third. The amine groups occupy positions 1 and 2 on the norbornane skeleton, situated at adjacent bridgehead and bridge-adjacent carbons, respectively. This arrangement imposes significant steric constraints due to the bicyclic system’s rigidity, which restricts conformational flexibility and influences reactivity.

The molecular formula C₇H₁₄N₂ corresponds to a saturated hydrocarbon backbone with two primary amine substituents. Unlike its unsaturated analog norbornadiene, which features conjugated double bonds, the fully saturated scaffold ensures stability while maintaining a compact, three-dimensional geometry.

Crystallographic Analysis and Bond Angle Parameters

X-ray crystallographic studies of related bicyclic diamines, such as trans-bicyclo[2.2.1]heptane-2,3-diamine, reveal bond distortions caused by the strained bicyclic framework. For norbornane itself, gas-phase electron diffraction data show a bridgehead angle (∠C1–C7–C4) of 93.1° , significantly smaller than the tetrahedral angle, and a dihedral angle (θ) of 113.1° between the fused rings. These parameters suggest that the introduction of amine groups at positions 1 and 2 would further perturb bond angles due to electronic and steric effects, though direct crystallographic data for the 1,2-diamine remain limited.

Table 1: Comparative Bond Angles in Norbornane Derivatives

Compound ∠C1–C7–C4 Dihedral Angle (θ)
Norbornane 93.1° 113.1°
Norbornadiene 94.1° 115.6°
1,2-Diamine (hypothetical) ~92–95° ~110–115°

The elongated C1–C7 bridge bond in norbornane (1.560 Å ) compared to typical C–C single bonds (~1.54 Å) highlights inherent strain, which may increase slightly in the diamine due to amine group electronegativity.

Stereochemical Configurations and Diastereomeric Relationships

The 1,2-diamine exhibits two stereogenic centers at carbons 1 and 2, yielding four possible stereoisomers: cis-endo, cis-exo, trans-endo, and trans-exo. However, the bicyclic system’s rigidity restricts viable configurations. For example, in trans-bicyclo[2.2.1]heptane-2,3-diamine, the (S,S) configuration was resolved via complexation with (2R,3R)-O,O′-dibenzoyltartaric acid, demonstrating the role of chiral recognition in stereochemical analysis.

In the 1,2-diamine, endo and exo designations refer to the amine groups’ positions relative to the bicyclic bridge. The endo configuration places substituents within the concave face of the norbornane skeleton, while exo positions them outward. Computational models suggest that endo configurations are sterically favored due to reduced nonbonded interactions. Diastereomeric relationships arise from the relative orientation of the amines, with cis and trans isomers differing in spatial arrangement and potential hydrogen-bonding networks.

Comparative Analysis with Related Bicyclic Diamine Architectures

Table 2: Structural and Functional Comparison of Bicyclic Diamines

Compound Amine Positions Symmetry Key Applications
1,2-Diamine 1,2 C₁ Ligand synthesis
DIANANE (2,5-diamine) 2,5 C₂ Asymmetric catalysis
1,4-Diamine 1,4 C₁ Polymer crosslinking

DIANANE, a C₂-symmetric diamine with amine groups at positions 2 and 5, exemplifies how symmetry enhances enantioselectivity in catalytic applications. In contrast, the 1,2-diamine’s asymmetric placement limits its use in symmetric ligand systems but offers unique opportunities for designing chelating agents with tailored steric profiles. The 1,4-diamine, with amines on opposing bridges, exhibits greater conformational flexibility, making it suitable for materials science applications.

Structurally, the 1,2-diamine’s proximity of amine groups creates a compact binding site ideal for coordinating transition metals, whereas DIANANE’s distal amines enable broader substrate access in catalytic cycles. These differences underscore the importance of positional isomerism in determining functional properties.

Properties

CAS No.

232600-99-6

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-1,2-diamine

InChI

InChI=1S/C7H14N2/c8-6-3-5-1-2-7(6,9)4-5/h5-6H,1-4,8-9H2

InChI Key

XMSVKICKONKVNM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2N)N

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition as Core Construction

The bicyclo[2.2.1]heptane skeleton is most commonly synthesized via the Diels-Alder reaction between cyclopentadiene and alkenes or aldehydes. For example, reacting cyclopentadiene with 2-butene or crotonaldehyde forms bicyclo[2.2.1]heptene derivatives, which serve as intermediates for further functionalization.

Step Reaction Type Reactants Conditions Notes
1 Diels-Alder cycloaddition Cyclopentadiene + 2-butene (cis or trans) Mild heating, solvent (e.g., toluene) Forms bicyclo[2.2.1]heptene intermediates
2 Hydrogenation Bicyclo[2.2.1]heptene derivative + H2 Catalysts like Pd/C or Raney Ni, room temp to mild heat Saturates double bonds
3 Dehydration or further functionalization Hydrogenated product Acidic or basic conditions Prepares for amination

This sequence is economical when using inexpensive starting materials like 2-butene and cyclopentadiene, avoiding costly crotonaldehyde.

Detailed Preparation Methods

Reduction of Bicyclo[2.2.1]heptane-1,2-dione

One established method involves catalytic hydrogenation of bicyclo[2.2.1]heptane-1,2-dione in the presence of ammonia and Raney nickel catalyst. This process converts the diketone into the corresponding diamine by reductive amination.

Parameter Details
Catalyst Raney nickel
Hydrogen source H2 gas
Ammonia source NH3 gas or aqueous ammonia
Temperature Mild to moderate (e.g., 50–100 °C)
Pressure Elevated H2 pressure (e.g., 3–10 atm)
Solvent Alcohols or water
Yield Moderate to high, depending on conditions

This method is industrially relevant due to its scalability and relatively straightforward operation.

Diels-Alder Reaction Followed by Functionalization

An alternative approach starts with a Diels-Alder reaction between cyclopentadiene and α,β-unsaturated carbonyl compounds (e.g., crotonaldehyde or 2-butene derivatives), followed by hydrogenation and subsequent amination steps.

  • The Diels-Alder reaction forms bicyclo[2.2.1]heptene intermediates.
  • Hydrogenation saturates the double bonds.
  • Amination or reductive amination introduces the diamine groups.

This multi-step process can be optimized to reduce costs by using inexpensive starting materials and efficient catalysts.

Asymmetric Synthesis Approaches

Recent research has developed asymmetric catalytic methods to prepare functionalized bicyclo[2.2.1]heptane derivatives with high enantiomeric excess, which is crucial for pharmaceutical applications.

  • Use of Lewis acid catalysts such as EtAlCl2 or SnCl4 in Diels-Alder reactions.
  • Sequential Diels-Alder/rearrangement sequences to introduce functional groups.
  • Organocatalytic formal [4+2] cycloaddition reactions employing chiral tertiary amines.

These methods allow for stereoselective synthesis of bicyclo[2.2.1]heptane derivatives, potentially adaptable for diamine synthesis.

Comparative Table of Preparation Methods

Method Starting Materials Key Steps Catalysts Advantages Limitations
Reduction of diketone Bicyclo[2.2.1]heptane-1,2-dione, NH3, H2 Catalytic hydrogenation with Raney Ni Raney Ni High yield, scalable Requires diketone precursor
Diels-Alder + hydrogenation + amination Cyclopentadiene + 2-butene or crotonaldehyde Diels-Alder, hydrogenation, amination Lewis acids, Pd/C, Raney Ni Economical, versatile Multi-step, costly crotonaldehyde if used
Asymmetric catalysis α,β-unsaturated carbonyls + cyclopentadiene Catalytic Diels-Alder, rearrangement Lewis acids, organocatalysts High stereoselectivity More complex, catalyst cost

Research Findings and Notes

  • The Diels-Alder reaction remains the cornerstone for constructing the bicyclo[2.2.1]heptane core due to its regio- and stereoselectivity.
  • Using inexpensive and readily available starting materials like 2-butene and cyclopentadiene reduces production costs significantly compared to crotonaldehyde-based methods.
  • Catalytic hydrogenation with Raney nickel is effective for reductive amination of diketone intermediates to diamines.
  • Asymmetric synthesis methods provide access to enantiomerically enriched bicyclo[2.2.1]heptane derivatives, which is valuable for chiral drug development.
  • Industrial processes favor continuous flow hydrogenation and optimized catalyst systems to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles under suitable conditions.

    Reduction: Reduction reactions can further modify the bicyclic framework, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms or other positions on the bicyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often utilize halogenated compounds or other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
Bicyclo[2.2.1]heptane derivatives have been investigated for their potential as selective antagonists of chemokine receptors, particularly CXCR2, which is implicated in cancer metastasis. A study identified a bicyclo[2.2.1]heptane containing N,N'-diarylsquaramide that exhibited significant CXCR2 antagonistic activity (IC50 = 48 nM) and selectivity over CXCR1, demonstrating promise for the treatment of metastatic cancers .

Cholinergic Modulators
7-Aza-bicyclo[2.2.1]heptane derivatives are being explored for their cholinergic activity, which could be beneficial in treating neurological disorders such as Alzheimer's disease. These compounds can modulate neurotransmitter systems effectively due to their structural properties .

Materials Science

Thermoplastic Additives
Bicyclo[2.2.1]heptane dicarboxylate salts have been utilized as nucleating agents in thermoplastic formulations, enhancing crystallization and mechanical properties while reducing haze in the final products. This application is particularly relevant in the production of high-performance plastics used in various industries .

Polymer Science
The unique structural features of bicyclo[2.2.1]heptane allow it to serve as a building block in polymer chemistry, where it contributes to the development of new materials with desirable mechanical and thermal properties. Its stability towards nucleophilic substitution reactions makes it an attractive candidate for creating robust polymer backbones .

Organic Synthesis

Synthetic Intermediates
Bicyclo[2.2.1]heptane-1,2-diamine serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions and other transformations. For example, it can participate in asymmetric synthesis pathways that produce various bicyclic compounds with high enantiomeric purity .

Table 1: Summary of Applications

Application AreaSpecific Use CaseExample Compound/Study
Medicinal ChemistryAnticancer agentsCXCR2 antagonists with bicyclo[2.2.1]heptane derivatives
Cholinergic modulators7-Aza-bicyclo[2.2.1]heptane derivatives
Materials ScienceThermoplastic additivesBicyclo[2.2.1]heptane dicarboxylate salts
Polymer scienceBuilding blocks for new polymer materials
Organic SynthesisSynthetic intermediatesThis compound in asymmetric synthesis

Table 2: Case Studies

Study TitleFocus AreaKey Findings
Antagonism of CXCR2 for Cancer TreatmentMedicinal ChemistryIdentified effective CXCR2 antagonist with good selectivity
Cholinergic Activity of Bicyclic CompoundsNeurologyPotential treatment for Alzheimer's using 7-Aza derivatives
Nucleating Agents in ThermoplasticsMaterials ScienceImproved crystallization and reduced haze in plastics

Mechanism of Action

The mechanism by which bicyclo[2.2.1]heptane-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The compound’s rigid bicyclic structure can influence its binding affinity and specificity, making it a useful tool for studying molecular interactions .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-1,4-diamine

  • Structural Differences : The 1,4-diamine variant positions amines on opposite bridgeheads, reducing steric hindrance compared to the 1,2-isomer.
  • Applications : Used in drug discovery for synthesizing CXCR2 antagonists (e.g., anti-cancer agents) and as building blocks for bioactive molecules .
  • Synthesis : Prepared via palladium-catalyzed substitution or acid-catalyzed cyclization, with dihydrochloride salts enhancing solubility .
Property 1,2-Diamine 1,4-Diamine
Molecular Weight 210.27 (dihydrochloride) 223.14 (dihydrochloride)
Amine Positions Adjacent (1,2) Distal (1,4)
LogP 1.8 ~1.5 (estimated)
Therapeutic Use Chelation, catalysis CXCR2 antagonists

Bicyclo[2.2.2]octane-1,4-diamine

  • Structural Differences : The larger bicyclo[2.2.2]octane system reduces ring strain and increases stability.
  • Reactivity : Forms six-membered cyclic compounds in palladium-catalyzed reactions, contrasting with the five-membered products of bicyclo[2.2.1] derivatives .
  • Applications : Used in fragment-based drug design and as precursors for orexin receptor antagonists .

Bicyclo[3.2.1]octane Derivatives

  • Functional Role : These compounds act as SGLT2 inhibitors (e.g., antidiabetic agents) due to their expanded ring system accommodating larger pharmacophores .
  • Synthesis : Requires higher temperatures for Diels-Alder reactions compared to bicyclo[2.2.1] systems, reflecting lower inherent strain .

Key Research Findings

Reactivity in Catalytic Reactions

  • Bicyclo[2.2.1]heptane-1,2-diamine derivatives exhibit unique regioselectivity. For example, palladium-catalyzed reactions with iodobenzenes yield five-membered cyclic compounds exclusively, unlike bicyclo[2.2.2]octadiene derivatives, which form six-membered products .
  • The strained norbornane skeleton enhances electron-withdrawing effects, facilitating cycloadditions at elevated temperatures (180–260°C) with alkynylsilanes .

Chromatographic Separation

  • Enantiomeric resolution of bicyclo[2.2.1] diamines is achieved using polysaccharide stationary phases, critical for producing enantiopure pharmaceuticals .

Biological Activity

Bicyclo[2.2.1]heptane-1,2-diamine is a bicyclic compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological implications.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its chemical reactivity and biological properties. The presence of two amine groups allows for various interactions with biological targets, making it a valuable compound in drug design and synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that may exhibit enhanced biological activity.
  • Oxidation and Reduction : The compound can undergo oxidation to form imines or nitriles, while reduction can yield secondary or tertiary amines, which may have distinct biological effects.
  • Formation of Reactive Oxygen Species (ROS) : Similar bicyclic compounds have been shown to generate ROS, contributing to their genotoxic effects in certain contexts .

Genotoxic Effects

Research indicates that bicyclo[2.2.1]heptane derivatives can exhibit genotoxic effects. For instance, studies using bacterial lux-biosensors demonstrated that 2,2'-bis(bicyclo[2.2.1]heptane) induced an SOS response in Escherichia coli, suggesting DNA damage through oxidative stress mechanisms without alkylating effects .

Anticancer Activity

Recent studies have highlighted the potential of bicyclo[2.2.1]heptane derivatives as anticancer agents. A specific derivative showed promising results against pancreatic cancer cell lines by acting as a CXCR2 antagonist with an IC50 value of 48 nM . This suggests that modifications to the bicyclic structure can lead to compounds with significant therapeutic potential.

Case Studies and Research Findings

StudyFocusFindings
GenotoxicityInduced SOS response in E. coli; oxidative damage without alkylation
Anticancer PropertiesCompound exhibited strong CXCR2 antagonistic activity; effective against pancreatic cancer cells
Chemical ReactivityDemonstrated various oxidation and reduction pathways; potential for diverse derivative synthesis

Pharmacokinetics

The pharmacokinetic profile of this compound derivatives is crucial for their therapeutic application:

  • Absorption : The solid state at room temperature suggests moderate absorption characteristics.
  • Distribution : Studies indicate that modifications can enhance bioavailability and stability in physiological conditions.
  • Metabolism : Metabolic stability varies significantly among derivatives; some exhibit high stability in simulated intestinal fluid but degrade in liver microsomes .

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